

5-Ethynyl-1H-imidazole: A Versatile Heterocyclic Building Block for Modern Chemistry

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Compound of Interest

Compound Name: **5-Ethynyl-1H-imidazole**

Cat. No.: **B2477778**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-1H-imidazole is a potent and versatile heterocyclic building block that has garnered significant attention across the chemical sciences, most notably in medicinal chemistry and materials science. Its unique structure, combining the aromatic, hydrogen-bond donating and accepting imidazole ring with the reactive, rigid ethynyl group, offers a powerful toolkit for molecular design. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and key applications, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to leverage this valuable scaffold.

Introduction: The Strategic Advantage of the Imidazole-Alkyne Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.^{[1][2]} Its ability to act as a hydrogen bond donor and acceptor, a metal-coordinating ligand, and a stable aromatic core makes it a cornerstone of pharmacophore design.^[1] When functionalized with a terminal alkyne at the C5 position, the resulting **5-ethynyl-1H-imidazole** becomes a highly valuable and versatile building block.^[3]

The ethynyl group provides a gateway to a vast array of chemical transformations, most notably:

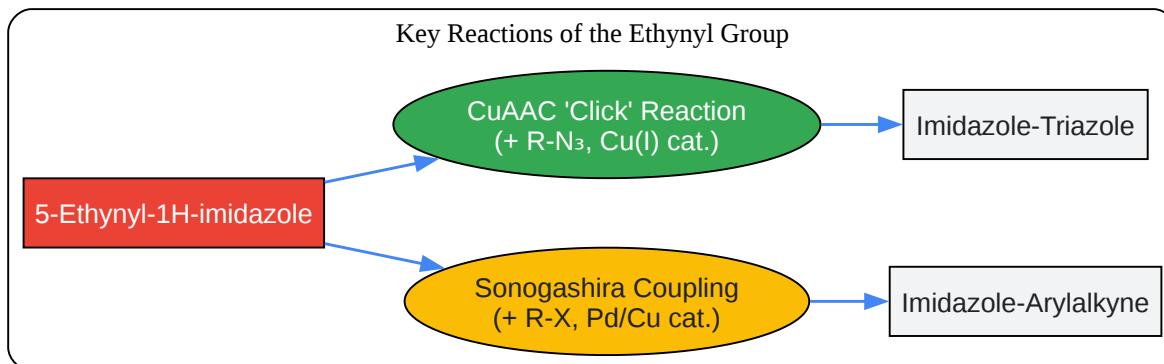
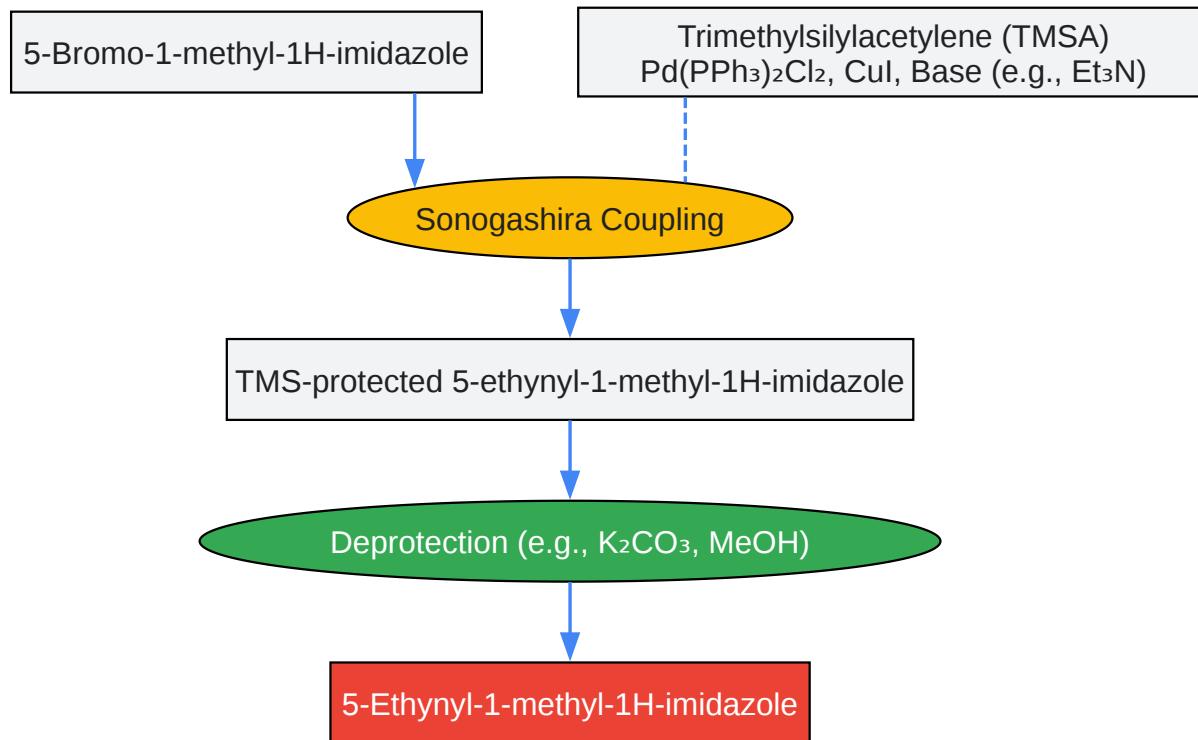
- Palladium-catalyzed cross-coupling reactions: Such as the Sonogashira coupling, enabling the formation of C-C bonds to construct complex molecular architectures.[4][5]
- Cycloaddition reactions: Particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of triazole rings under mild conditions.[6][7]

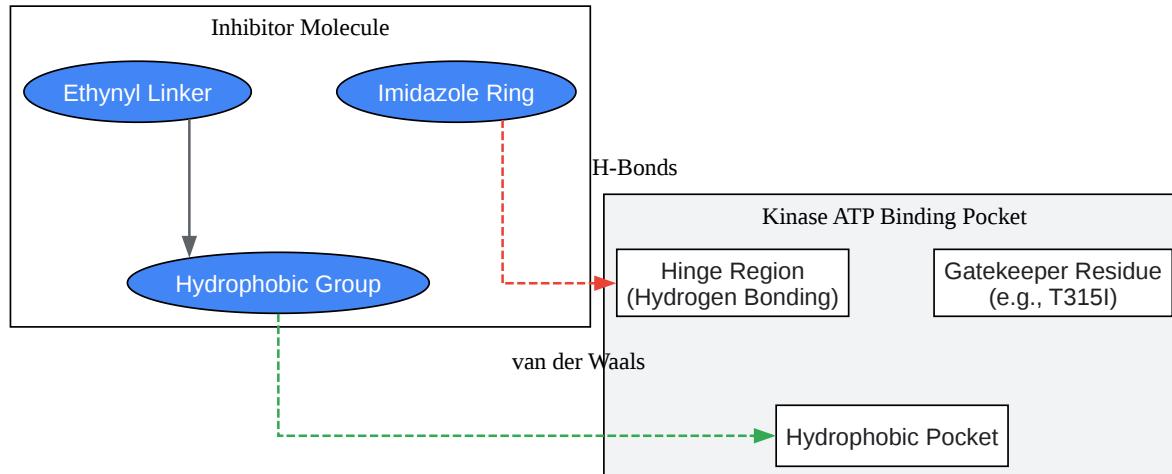
This dual functionality allows chemists to use **5-ethynyl-1H-imidazole** as a linchpin, connecting different molecular fragments with high precision and efficiency. Furthermore, the rigid, linear nature of the alkyne can act as a structural spacer, while the imidazole core can engage in critical binding interactions with biological targets, making it an ideal component for inhibitor design.[8]

Synthesis and Physicochemical Properties

The most common and efficient route to synthesize **5-ethynyl-1H-imidazole** and its N-substituted derivatives involves the Sonogashira cross-coupling reaction.[4][5][9] This powerful method couples a halogenated imidazole precursor with a protected or terminal alkyne.

A typical synthetic workflow begins with a readily available halogenated imidazole, such as 5-bromo-1-methyl-1H-imidazole. This precursor is then coupled with an acetylene source, like trimethylsilylacetylene (TMSA), using a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) and a copper(I) co-catalyst (e.g., CuI) in the presence of a suitable base. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. Subsequent deprotection under mild basic conditions yields the desired terminal alkyne.





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